molecular formula C19H24N4O5S B2442525 N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1798484-45-3

N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2442525
CAS No.: 1798484-45-3
M. Wt: 420.48
InChI Key: FPULRDITJLVFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a potent and selective covalent inhibitor of the epidermal growth factor receptor (EGFR) with a specific focus on targeting the EGFR C797S mutation . This mutation is a primary mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors like Osimertinib in non-small cell lung cancer (NSCLC). The compound's design incorporates a quinazoline core, a common pharmacophore in kinase inhibitors, linked to an electrophilic warhead that enables irreversible binding to the target cysteine residue. Its primary research value lies in the investigation of resistance mechanisms and the development of next-generation therapeutic strategies for EGFR-driven cancers . Preclinical studies utilize this inhibitor to explore novel combination therapies and to understand the dynamics of clonal evolution in tumors under therapeutic pressure, providing critical insights for overcoming drug resistance in oncology research.

Properties

IUPAC Name

N-methyl-2-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-20-17(24)12-29(27,28)14-6-9-22(10-7-14)18(25)8-11-23-13-21-16-5-3-2-4-15(16)19(23)26/h2-5,13-14H,6-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPULRDITJLVFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide involves several synthetic steps, each requiring precise conditions:

  • Initial Formation of 4-oxoquinazoline Core: : The synthesis begins with the formation of the 4-oxoquinazoline core, often derived from anthranilic acid through a cyclization reaction with formic acid and acetic anhydride.

  • Propanoylation Step: : The 4-oxoquinazoline intermediate is then subjected to propanoylation using propanoyl chloride, resulting in the 3-(4-oxoquinazolin-3(4H)-yl)propanoyl derivative.

  • Piperidinylation: : This derivative undergoes piperidinylation, where it reacts with piperidine in the presence of a suitable base, forming the 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine compound.

  • Sulfonylation: : The piperidine-containing intermediate is further sulfonylated using methanesulfonyl chloride to introduce the sulfonyl group, yielding the 1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl derivative.

  • N-Methylation: : The final step involves N-methylation, where the compound is treated with methyl iodide under basic conditions to obtain the final product.

Industrial Production Methods

Industrial production follows similar steps, but on a larger scale, often utilizing continuous flow reactors and automated processes to ensure consistency and purity. Reaction conditions are optimized for yield and efficiency, with rigorous quality control measures to monitor each step.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: : Reduction reactions can target specific groups like the quinazolinone moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, sulfonyl chlorides.

Major Products

  • Oxidation Products: : Derivatives with additional oxygen-containing groups.

  • Reduction Products: : Reduced forms with altered oxidation states.

  • Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. In vitro assays demonstrated that N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide effectively induced apoptosis in these cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Neurodegenerative Disease Treatment

The compound's ability to interact with tau proteins makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to this compound can inhibit tau aggregation, which is a hallmark of Alzheimer's pathology. In animal models, these compounds have shown promise in improving cognitive function and reducing tau pathology .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group in the compound is particularly noted for enhancing antimicrobial efficacy by inhibiting bacterial enzyme pathways essential for survival .

Case Studies and Experimental Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in MDA-MB-231 and A549 cell lines with IC50 values indicating potent activity.
Neurodegenerative DiseasesReduced tau aggregation in vitro; improved cognitive function in animal models.
Antimicrobial ActivityEffective against S. aureus and E. coli with notable inhibition zones in agar diffusion tests.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

  • Target Proteins: : Binds to specific proteins, altering their function.

  • Pathways: : Modulates pathways related to cell growth and apoptosis.

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds
  • N-methyl-2-(1-(4-oxoquinazolin-3(4H)-yl)piperidin-4-yl)sulfonyl)acetamide
  • N-methyl-2-((1-(3-(4-oxoquinazolin-2(1H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Unique Features

  • Enhanced Stability: : Compared to similar compounds, it offers improved stability under various conditions.

  • Selective Binding: : Exhibits selective binding to certain proteins, making it unique for targeted studies.

  • Versatile Reactivity: : Its structure allows for a broader range of chemical reactions, increasing its utility in synthesis and research.

Biological Activity

N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound's structure consists of a piperidine moiety linked to a sulfonamide and a quinazoline derivative. The presence of these functional groups is significant for its biological activity, as they contribute to the compound's interaction with various biological targets.

  • Inhibition of Angiogenesis : Compounds similar to this compound have been reported to inhibit angiogenesis, which is critical in tumor growth and metastasis. Specifically, the 4-oxoquinazoline moiety has shown efficacy in controlling vascular endothelial growth factor (VEGF) production, which is essential for blood vessel formation in tumors .
  • Cytokine Modulation : Research indicates that related quinazoline compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, suggesting a role in modulating inflammatory responses .
  • Neuroprotective Effects : The piperidine component is associated with neuroprotective properties, potentially making this compound relevant in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits angiogenesis and cytokine production
AnticholinesteraseInhibits AChE activity, enhancing cognitive function
AntimicrobialModerate antibacterial activity against specific strains

Case Study 1: Anticancer Activity

A study exploring the effects of quinazoline derivatives on cancer cells demonstrated that this compound significantly reduced cell viability in multiple myeloma and chronic lymphocytic leukemia cell lines. The mechanism was attributed to both apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

In vitro assays revealed that the compound exhibited strong AChE inhibitory activity with an IC50 value comparable to established AChE inhibitors. This suggests potential use in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus improving synaptic transmission .

Q & A

Q. What are the optimal synthetic routes for preparing N-methyl-2-((1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidin-4-yl)sulfonyl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives under acidic conditions.
  • Step 2 : Propanoylation of the piperidine moiety using 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3 : Sulfonation at the piperidine ring using sulfonyl chlorides, followed by coupling with N-methylacetamide via nucleophilic substitution.

Q. Key Conditions :

StepSolventCatalyst/TempYield Optimization
1DMFH2SO4, 80°C65–70%
2DCMEt3N, RT75–80%
3THFK2CO3, 60°C60–65%

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: Advanced analytical techniques are employed:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., sulfonyl and propanoyl groups) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .

Q. What solvent systems are recommended for improving solubility in biological assays?

Methodological Answer: The compound’s solubility depends on its sulfonamide and acetamide groups:

  • Polar aprotic solvents : DMSO (10–20 mM stock solutions) .
  • Aqueous buffers : Use co-solvents (e.g., 5% Tween-80 in PBS) for in vitro studies .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group replacement) impact biological activity?

Methodological Answer: Comparative SAR studies are critical:

ModificationActivity (IC50)Target Affinity
Sulfonyl → Carbonyl2.5 µM (↓50%)Reduced kinase inhibition
Piperidine → Piperazine1.8 µM (↑20%)Enhanced selectivity for EGFR
N-methyl → N-ethyl3.0 µM (↓10%)Similar potency but altered pharmacokinetics

Key Insight : The sulfonyl group is essential for hydrogen bonding with kinase active sites .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Assay Standardization : Use positive controls (e.g., gefitinib for kinase assays) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular proliferation assays .
  • Batch Analysis : Check for impurities (e.g., residual DMF) via LC-MS .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

Methodological Answer:

  • Caco-2 cells : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
  • Microsomal Stability : Human liver microsomes with NADPH cofactor (t1/2 > 30 min suggests metabolic stability) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., DiscoverX) to identify selectivity .
  • Computational Docking : Use Schrödinger Suite to optimize binding pose and minimize cross-reactivity .
  • Proteomic Analysis : SILAC (stable isotope labeling) to track downstream signaling changes .

Q. How is the compound’s stability under varying storage conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical Monitoring : Track degradation products via UPLC-PDA (e.g., hydrolysis of the acetamide group) .

Q. What computational tools predict its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

Methodological Answer:

  • SwissADME : Predicts BBB permeability (BOILED-Egg model) and CYP450 interactions .
  • ProTox-II : Flags hepatotoxicity risks (e.g., structural alerts for reactive metabolites) .

Q. How are impurities synthesized during scale-up characterized and controlled?

Methodological Answer:

  • Genotoxic Impurities : LC-MS/MS to detect alkylating agents (e.g., residual sulfonyl chlorides) .
  • Process Optimization : Use QbD (Quality by Design) to refine reaction stoichiometry and workup steps .

Tables for Key Data

Q. Table 1: Comparative Kinase Inhibition Profiles

KinaseIC50 (µM)Selectivity Ratio vs. Off-Targets
EGFR0.810× over HER2
CDK25.22× over CDK4

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)
DMSO25.0
PBS (pH 7.4)0.3
Ethanol2.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.